2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide
Overview
Description
2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide is an organic compound that features a chlorophenoxy group attached to a propanamide backbone
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide typically involves the reaction of 4-chlorophenol with an appropriate propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of solvents like dimethylformamide or tetrahydrofuran.
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide, leading to the formation of azides or ethers.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can facilitate binding to these targets, leading to inhibition or activation of biological pathways. The propanamide backbone provides structural stability and influences the compound’s overall bioactivity.
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(prop-2-en-1-yl)propanamide can be compared with other similar compounds, such as:
2-(4-chlorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]ethan-1-one: This compound has a piperazine ring instead of a propanamide backbone, which may alter its biological activity and chemical reactivity.
prop-2-en-1-yl 2-[2-(4-chlorophenoxy)acetamido]-4-methyl-1,3-thiazole-5-carboxylate:
2-[(4-chlorophenoxy)methyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile: The presence of an oxazole ring in this compound differentiates it from this compound, leading to unique chemical and biological characteristics.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-prop-2-enylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-8-14-12(15)9(2)16-11-6-4-10(13)5-7-11/h3-7,9H,1,8H2,2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLMBUYICRITCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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